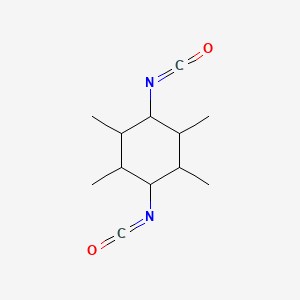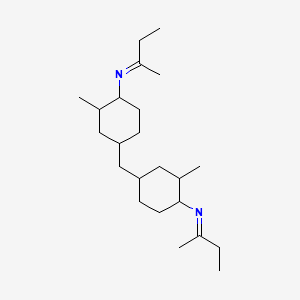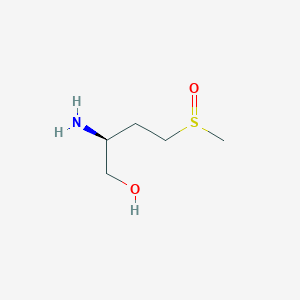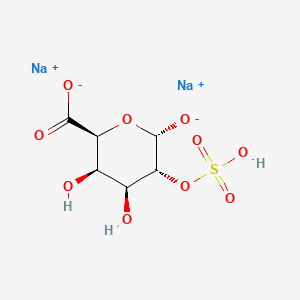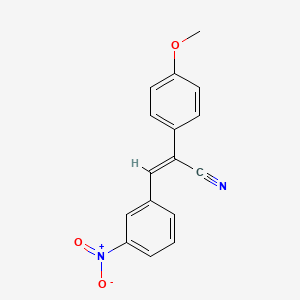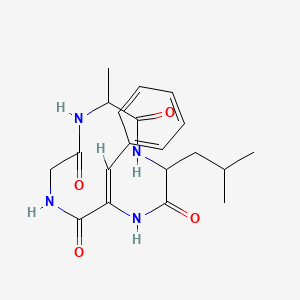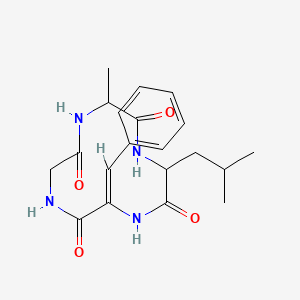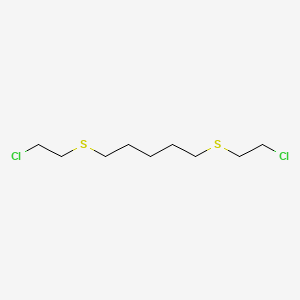
1,5-Bis(2-chloroethylthio)-n-pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(2-chloroethylthio)-n-pentane is an organosulfur compound with the molecular formula C9H18Cl2S2. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is structurally characterized by the presence of two chloroethylthio groups attached to a pentane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Bis(2-chloroethylthio)-n-pentane can be synthesized through a multi-step process involving the reaction of 1,5-dichloropentane with sodium thiolate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Cl-(CH2)5-Cl+2NaS(CH2CH2Cl)→Cl-(CH2CH2S-(CH2)5-S(CH2CH2Cl)+2NaCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(2-chloroethylthio)-n-pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloroethylthio groups to ethylthio groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthio derivatives.
Substitution: Azido and cyano derivatives.
Aplicaciones Científicas De Investigación
1,5-Bis(2-chloroethylthio)-n-pentane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(2-chloroethylthio)-n-pentane involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethylthio groups can alkylate DNA, proteins, and other cellular components, leading to various biological effects. The molecular targets include DNA bases, leading to cross-linking and disruption of DNA replication and transcription pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(2-chloroethylthio)propane
- Bis(2-chloroethylthio)methane
- Bis(2-chloroethylthioethyl) ether
Uniqueness
1,5-Bis(2-chloroethylthio)-n-pentane is unique due to its specific pentane backbone, which imparts distinct chemical and physical properties compared to its analogs. Its longer carbon chain provides different steric and electronic effects, influencing its reactivity and biological activity.
Propiedades
Número CAS |
142868-94-8 |
|---|---|
Fórmula molecular |
C9H18Cl2S2 |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
1,5-bis(2-chloroethylsulfanyl)pentane |
InChI |
InChI=1S/C9H18Cl2S2/c10-4-8-12-6-2-1-3-7-13-9-5-11/h1-9H2 |
Clave InChI |
CUJOZMZOOCTTAZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCSCCCl)CCSCCCl |
Descripción física |
This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


